molecular formula C6H6O B14708032 2,4-Cyclohexadienone CAS No. 24599-57-3

2,4-Cyclohexadienone

Cat. No.: B14708032
CAS No.: 24599-57-3
M. Wt: 94.11 g/mol
InChI Key: WQPDQJCBHQPNCZ-UHFFFAOYSA-N
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Description

2,4-Cyclohexadienone is an organic compound with the molecular formula C₆H₆O It is a structural isomer of phenol and is characterized by a six-membered ring containing two double bonds and a ketone group

Chemical Reactions Analysis

Types of Reactions: 2,4-Cyclohexadienone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert it into cyclohexanone or other reduced forms.

    Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Diamines, alcohols.

Major Products:

Mechanism of Action

The mechanism of action of 2,4-cyclohexadienone involves its reactivity with various nucleophiles and electrophiles. For example, in the presence of acids, it can undergo the dienone-phenol rearrangement to form phenol derivatives . This rearrangement involves the migration of substituents and the formation of stable carbocation intermediates.

Comparison with Similar Compounds

    Phenol: An aromatic compound with a hydroxyl group attached to a benzene ring.

    Cyclohexanone: A six-membered ring with a single ketone group.

    Cyclohexadiene: A six-membered ring with two double bonds but no ketone group.

Uniqueness: 2,4-Cyclohexadienone is unique due to its combination of a conjugated diene system and a ketone group, which imparts distinct reactivity and stability compared to its isomers and related compounds .

Properties

IUPAC Name

cyclohexa-2,4-dien-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPDQJCBHQPNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179347
Record name 2,4-Cyclohexadienone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24599-57-3
Record name 2,4-Cyclohexadienone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024599573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Cyclohexadienone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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